molecular formula C17H22O4 B12754629 3-O-Acetylilludin M CAS No. 28413-94-7

3-O-Acetylilludin M

Cat. No.: B12754629
CAS No.: 28413-94-7
M. Wt: 290.4 g/mol
InChI Key: CMQPZGFCPCQMER-ZBFHGGJFSA-N
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Description

3-O-Acetylilludin M is a derivative of the illudin family of sesquiterpenes, which are fungal metabolites known for their cytotoxic and antitumor properties. The acetyl group at the 3-O position modifies the compound's solubility, stability, and interaction with biological targets compared to its parent molecule, illudin M.

Properties

CAS No.

28413-94-7

Molecular Formula

C17H22O4

Molecular Weight

290.4 g/mol

IUPAC Name

[(1S,5R)-5-hydroxy-2,2,5,7-tetramethyl-4-oxospiro[1H-indene-6,1'-cyclopropane]-1-yl] acetate

InChI

InChI=1S/C17H22O4/c1-9-12-11(8-15(3,4)14(12)21-10(2)18)13(19)16(5,20)17(9)6-7-17/h8,14,20H,6-7H2,1-5H3/t14-,16+/m1/s1

InChI Key

CMQPZGFCPCQMER-ZBFHGGJFSA-N

Isomeric SMILES

CC1=C2[C@H](C(C=C2C(=O)[C@](C13CC3)(C)O)(C)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-O-Acetylilludin M typically involves the acetylation of illudin M. Illudin M can be obtained through the fermentation of Omphalotus olearius. The acetylation process involves reacting illudin M with acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

For industrial production, the fermentation process of Omphalotus olearius is optimized to increase the yield of illudin M. This involves cultivating the fungus in a liquid-culture medium, followed by extraction and isolation of illudin M. The acetylation step is then carried out on a larger scale using similar reaction conditions as in the laboratory synthesis .

Chemical Reactions Analysis

Types of Reactions

3-O-Acetylilludin M undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-O-Acetylilludin M has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.

    Biology: Studied for its interactions with cellular proteins and DNA.

    Medicine: Investigated for its anticancer properties, particularly in targeting tumor cells.

    Industry: Potential use in the development of new pharmaceuticals

Mechanism of Action

3-O-Acetylilludin M exerts its effects primarily through DNA alkylation. The compound undergoes a pre-activating reduction by NADPH-dependent oxidoreductases or glutathione, leading to the opening of the spirocyclopropane ring. This reactive intermediate can then alkylate DNA, RNA, and proteins, inducing apoptotic cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis synthesizes methodologies from the evidence to compare 3-O-Acetylilludin M with hypothetical analogs, focusing on functional groups, molecular features, and bioactivity.

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Features Bioactivity Insights (Based on Analogous Compounds)
3-O-Acetylilludin M Sesquiterpene core + acetyl group at C3 Enhanced stability and modified cytotoxicity vs. non-acetylated illudins
Illudin S Non-acetylated illudin derivative Potent DNA alkylation but high toxicity
Methyl 3-oxodecanoate Ester with ketone group Antimicrobial and anti-inflammatory properties
3-Amino-6-methoxyindole Indole with amino and methoxy groups Enzyme inhibition and anticancer potential
Key Findings

Functional Group Influence Acetylation: The 3-O-acetyl group in 3-O-Acetylilludin M likely improves metabolic stability compared to hydroxyl-bearing illudins (e.g., illudin S), as seen in acetylated indoles and esters . Sesquiterpene Core: The fused ring system may enhance membrane permeability and target binding, similar to thiazolidinone-indole hybrids .

Bioactivity Differences Cytotoxicity: Non-acetylated illudins (e.g., illudin S) exhibit strong DNA damage but severe toxicity, while acetylation may reduce off-target effects by altering reactivity . Antimicrobial Potential: Methyl esters with ketone groups (e.g., methyl 3-oxodecanoate) show moderate antimicrobial activity, suggesting 3-O-Acetylilludin M might share similar properties if optimized .

Q & A

Q. How can researchers design collaborative studies to investigate 3-O-Acetylilludin M’s potential in combination therapies?

  • Methodological Answer : Establish interdisciplinary teams with defined roles (e.g., synthetic chemists, pharmacologists, bioinformaticians). Use project management tools (e.g., Gantt charts) to track milestones like IC₅₀ determination or formulation stability testing. Predefine data-sharing agreements and utilize electronic lab notebooks (e.g., LabArchives) for real-time collaboration .

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